REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C1(C)C=CC=CC=1.Cl[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.Cl>C1COCC1.O>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
0.75 L
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC
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Name
|
|
Quantity
|
3.6 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
solution
|
Quantity
|
5.7 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Pd(dppf)C12
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Quantity
|
9.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
3.6 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.41 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.06 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 25-30° C. for at least 8 hours (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
were loaded into a reactor
|
Type
|
CUSTOM
|
Details
|
A previously dried under nitrogen
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
previously degassed under a nitrogen flow
|
Type
|
CUSTOM
|
Details
|
was loaded into a reactor
|
Type
|
CUSTOM
|
Details
|
B, previously dried
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45-50° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The suspension of Grignard reagent from reactor
|
Type
|
CUSTOM
|
Details
|
A was transferred into reactor
|
Type
|
WAIT
|
Details
|
B over approximately 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 45-50° C
|
Type
|
STIRRING
|
Details
|
Upon completion, stirring
|
Type
|
WAIT
|
Details
|
was prosecuted for at least 4 hr at 45-50° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25-30° C.
|
Type
|
ADDITION
|
Details
|
added with 3.60 L (6 V) of purified water carefully
|
Type
|
CUSTOM
|
Details
|
at 20-25° C.
|
Type
|
WAIT
|
Details
|
over about 30 min.-1 hr
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was prosecuted for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered on paper
|
Type
|
WASH
|
Details
|
the solid residue was washed with 0.60 L (1 V) of toluene
|
Type
|
ADDITION
|
Details
|
The organic phase (containing the reaction product)
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
3.60 L (6 V) of purified water were added to the organic phase
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
to decant
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
ADDITION
|
Details
|
The organic phase (containing the reaction product)
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
CUSTOM
|
Details
|
A solution of Hydrochloric acid 4 M, prepared
|
Type
|
ADDITION
|
Details
|
was added to the organic phase
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
to decant
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
The acid aqueous phase (containing the product)
|
Type
|
WASH
|
Details
|
was washed twice with 1.20 L (2×2V) of MTBE
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |